Cas no 4511-34-6 (5,5'-Methylenebis(1H-pyrrole-2-carboxaldehyde))

5,5'-Methylenebis(1H-pyrrole-2-carboxaldehyde) structure
4511-34-6 structure
Product Name:5,5'-Methylenebis(1H-pyrrole-2-carboxaldehyde)
CAS No:4511-34-6
MF:C11H10N2O2
MW:202.209302425385
CID:1516708
PubChem ID:4175118
Update Time:2025-04-21

5,5'-Methylenebis(1H-pyrrole-2-carboxaldehyde) Chemical and Physical Properties

Names and Identifiers

    • 5-[(5-formyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde
    • 5,5'-methanediyl-bis-pyrrole-2-carbaldehyde
    • 1,9-diformyldipyrromethane
    • 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE)
    • AC1N491F
    • C-1525
    • 5,5'-diformyl-2,2'-dipyrrolylmethane
    • 5,5'-Diformyl-2,2'-dipyrromethan
    • 5,5'-Diformyl-2,2'-dipyrrylmethan
    • 5,5'-diformyl-2,2'-dipyrromethane
    • &lt
    • 5,5'-diformyl-2,2'-dipyrryl&gt
    • methane
    • < 5,5'-diformyl-2,2'-dipyrryl> methane
    • 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBOXALDEHYDE)
    • AKOS024405765
    • CS-0204784
    • SCHEMBL12571386
    • 4511-34-6
    • DTXSID70400290
    • 5,5'-Methylenebis(1H-pyrrole-2-carboxaldehyde)
    • Inchi: 1S/C11H10N2O2/c14-6-10-3-1-8(12-10)5-9-2-4-11(7-15)13-9/h1-4,6-7,12-13H,5H2
    • InChI Key: JNHUASRLPMYMFD-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C(CC2=CC=C(C=O)N2)N1

Computed Properties

  • Exact Mass: 202.074227566g/mol
  • Monoisotopic Mass: 202.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 65.7Ų

5,5'-Methylenebis(1H-pyrrole-2-carboxaldehyde) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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M305893-5mg
5,5'-Methylenebis(1H-pyrrole-2-carboxaldehyde)
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